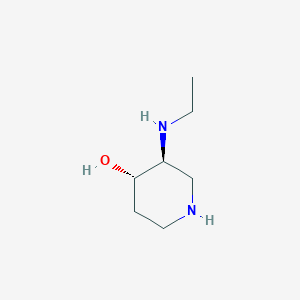

(3S,4S)-3-(Ethylamino)piperidin-4-ol

Description

(3S,4S)-3-(Ethylamino)piperidin-4-ol is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The presence of both an ethylamino group and a hydroxyl group in the piperidine ring makes this compound an interesting subject for various chemical and biological studies.

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(3S,4S)-3-(ethylamino)piperidin-4-ol |

InChI |

InChI=1S/C7H16N2O/c1-2-9-6-5-8-4-3-7(6)10/h6-10H,2-5H2,1H3/t6-,7-/m0/s1 |

InChI Key |

DRKZXPIYYYVOBR-BQBZGAKWSA-N |

Isomeric SMILES |

CCN[C@H]1CNCC[C@@H]1O |

Canonical SMILES |

CCNC1CNCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(Ethylamino)piperidin-4-ol typically involves the following steps:

Starting Materials: The synthesis often begins with commercially available piperidine derivatives.

Introduction of the Ethylamino Group: This can be achieved through nucleophilic substitution reactions where an ethylamine is introduced to the piperidine ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position can undergo oxidation. Common reagents include hydrogen peroxide (H₂O₂) or other oxidizing agents under acidic conditions, leading to ketone formation (piperidin-4-one derivatives) .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | H₂O₂, acidic medium | (3S,4S)-3-(Ethylamino)piperidin-4-one |

Esterification

The hydroxyl group participates in esterification with carboxylic acids (e.g., acetic acid) in the presence of acid catalysts (e.g., H₂SO₄ or HCl) . This follows a Fischer esterification mechanism.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Carboxylic acid, acid catalyst | Piperidin-4-yl esters |

Ether Formation

The hydroxyl group can react with alkyl halides or alkyl sulfonates under basic conditions (e.g., NaH or K₂CO₃) to form ethers .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ether Formation | Alkyl halide, base | Piperidin-4-yl ethers |

Condensation Reactions

The compound may participate in condensation reactions such as the Mannich reaction or aldol condensation , particularly when derivatized into imine or amine forms . These reactions typically require carbonyl donors and appropriate catalysts.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Mannich Reaction | Carbonyl compound, amine | β-Amino carbonyl derivatives |

| Aldol Condensation | Aldehyde/ketone, base | α,β-Unsaturated carbonyl compounds |

Nucleophilic Substitution

The hydroxyl group can act as a nucleophile in substitution reactions with electrophiles (e.g., alkyl halides, acid chlorides) . This enables the formation of substituted piperidine derivatives.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Substitution | Electrophile (e.g., R-X) | Substituted piperidin-4-ols |

Stereochemical Considerations

The (3S,4S) stereochemistry influences reactivity. For example, in asymmetric synthesis methods, protected d-serine derivatives or stereoselective hydrogenation protocols ensure retention of stereochemical integrity during reactions like ring-closing metathesis .

Reduction Reactions

While not directly observed for this compound, analogous piperidine alcohols can undergo reduction with agents like LiAlH₄ or NaBH₄ to form piperidines .

Key Observations

-

Functional Group Synergy : The ethylamino and hydroxyl groups enable dual reactivity, allowing simultaneous participation in reactions (e.g., nucleophilic substitution and esterification) .

-

Industrial Relevance : Multi-step synthesis protocols often employ high-pressure reactors and continuous flow systems for scalability.

-

Biological Implications : Structural similarity to neurotransmitter modulators suggests potential applications in medicinal chemistry, though specific pathways remain under investigation.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(Ethylamino)piperidin-4-ol involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes.

Receptors: It may bind to receptors in the body, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

(3S,4S)-3-(Methylamino)piperidin-4-ol: Similar structure but with a methyl group instead of an ethyl group.

(3S,4S)-3-(Propylamino)piperidin-4-ol: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of (3S,4S)-3-(Ethylamino)piperidin-4-ol lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(3S,4S)-3-(Ethylamino)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (3S,4S)-3-(Ethylamino)piperidin-4-ol features a piperidine ring substituted with an ethylamino group. Its stereochemistry plays a crucial role in its biological activity, influencing interactions with various biological targets.

1. Neuropharmacological Effects

Research indicates that compounds similar to (3S,4S)-3-(Ethylamino)piperidin-4-ol exhibit significant neuropharmacological effects. Specifically, they have shown potential in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). For instance, a series of piperidine derivatives were evaluated for their affinity for dopamine and norepinephrine transporters, revealing promising inhibitory effects on neurotransmitter uptake .

2. Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. In vitro assays demonstrated that certain piperidine compounds exhibited cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation .

The biological activity of (3S,4S)-3-(Ethylamino)piperidin-4-ol can be attributed to its ability to interact with specific receptors and enzymes:

- Dopamine Transporter (DAT) : Compounds related to this structure have shown high affinity for DAT, which is crucial for regulating dopamine levels in the brain. This interaction may contribute to the antidepressant effects observed in preclinical studies .

- Norepinephrine Transporter (NET) : Similar interactions have been noted with NET, suggesting that these compounds could modulate norepinephrine levels, further supporting their use in treating mood disorders .

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the effects of various piperidine derivatives on neurotransmitter transporters, it was found that (3S,4S)-3-(Ethylamino)piperidin-4-ol demonstrated significant inhibition of dopamine uptake with an IC50 value in the low nanomolar range. This suggests strong potential for treating conditions associated with dopamine dysregulation .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of piperidine derivatives against cancer cell lines. The results indicated that (3S,4S)-3-(Ethylamino)piperidin-4-ol exhibited moderate cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. The study highlighted its potential as a lead compound for further development in cancer therapy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.